L-[4-13C]sorbose
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Overview
Description
L-[4-13C]sorbose is a ketose belonging to the group of sugars known as monosaccharides . It has a sweetness equivalent to sucrose (table sugar) . The commercial production of vitamin C (ascorbic acid) often begins with sorbose . L-Sorbose is the configuration of the naturally occurring sugar .
Synthesis Analysis
L-Sorbose can be prepared from inexpensive O-benzylglucose . Under conditions employed for a Meerwein-Ponndorf-Verley reduction, the tetra-O-benzyl aldose converts to tetra-O-benzylsorbose. Hydrogenolysis removes the four benzyl groups, leaving sorbose . Overexpression of d-sorbitol dehydrogenase (sldh) by a strong promoter in Gluconobacter oxydans enhances the titer and productivity of L-sorbose synthesis from d-sorbitol .
Molecular Structure Analysis
The molecular formula of L-Sorbose is C6H12O6 . It has a total of 23 bonds, including 11 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 ketone (aliphatic), 5 hydroxyl groups, 2 primary alcohols, and 3 secondary alcohols .
Chemical Reactions Analysis
The acetonation of L-sorbose involves a reaction mechanism that includes a cyclic peracetylated L-sorbose-derived nitrone . This cyclic nitrone undergoes regioselective cycloadditions with alkynes, affording tetra-O-acetyl-isoxazolines .
Physical And Chemical Properties Analysis
L-Sorbose has a density of 1.6±0.1 g/cm3, a boiling point of 551.7±50.0 °C at 760 mmHg, and a flash point of 301.5±26.6 °C . It has a molar refractivity of 37.4±0.3 cm3, a polar surface area of 118 Å2, and a molar volume of 113.4±3.0 cm3 .
Scientific Research Applications
- L-sorbose serves as a crucial intermediate in the industrial synthesis of vitamin C (L-ascorbic acid) . The conversion of L-sorbose to L-ascorbic acid involves several enzymatic steps, making it an essential component in the pharmaceutical industry.
- L-sorbose is a starting material for the synthesis of deoxygalactonojirimycin (DGJ), a pharmacological chaperone. DGJ has potential implications for treating lysosomal storage disorders .
- L-sorbose has been explored as a potential nonnutritive sweetener . Its unique properties make it an interesting candidate for use in food and beverage products.
- Researchers have investigated L-sorbose as an effective inhibitor of various glycosidases . Understanding its inhibitory effects can contribute to drug development and enzyme-related research.
- L-gulose, derived from L-sorbose, is an important component of Bleomycin A2, an anti-tumor antibiotic . Additionally, 6-deoxy-L-gulose is present in zorbamycin, another anti-tumor antibiotic .
Vitamin C (L-Ascorbic Acid) Production
Pharmacological Chaperone Synthesis
Nonnutritive Sweetener Research
Glycosidase Inhibition Studies
Anti-Tumor Antibiotics
Antibacterial Agents
Safety And Hazards
Future Directions
L-Sorbose has been found to induce apoptosis in various cancer cells . In mouse xenograft models, L-sorbose inhibits the proliferation of tumors either alone or in combination with other anticancer drugs . These results demonstrate L-sorbose as an attractive therapeutic reagent for cancer treatment .
properties
IUPAC Name |
(3S,4R,5S)-2-(hydroxymethyl)(413C)oxane-2,3,4,5-tetrol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5-,6?/m0/s1/i4+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDRXBCSQODPBY-HPPMGSIYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([13C@H]([C@@H](C(O1)(CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-[4-13C]sorbose |
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